An In-depth Technical Guide to Ethyl 3-oxopropanoate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Ethyl 3-oxopropanoate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxopropanoate (B1240783), also known as ethyl formylacetate, is a reactive β-keto ester of significant interest in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of ethyl 3-oxopropanoate, with a focus on its relevance to pharmaceutical research and development.
Chemical and Physical Properties
The fundamental physicochemical properties of ethyl 3-oxopropanoate are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 3-oxopropanoate | [1] |
| Synonyms | Ethyl formylacetate, 3-Oxo-propionic acid ethyl ester | [1] |
| CAS Number | 34780-29-5 | [2] |
| Molecular Formula | C₅H₈O₃ | [1][2] |
| Molecular Weight | 116.12 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 148.8 ± 23.0 °C at 760 mmHg | [4] |
| 188-190 °C at 14 Torr | [2] | |
| Melting Point | 95 °C (Note: This value may be for a related compound and requires verification) | [2] |
| Density | 1.037 ± 0.06 g/cm³ | [2] |
| Refractive Index | 1.401 | [2] |
| Flash Point | 48.8 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol (B145695), ether, and dichloromethane. | [3] |
Chemical Structure and Tautomerism
A key feature of ethyl 3-oxopropanoate is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is characteristic of β-dicarbonyl compounds. The equilibrium is dynamic and can be influenced by factors such as the solvent, temperature, and pH.
The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester, creating a six-membered ring-like structure. This conjugation also contributes to its stability. The presence of both tautomers is readily observable by spectroscopic methods like Nuclear Magnetic Resonance (NMR).
Caption: Keto-enol tautomerism of ethyl 3-oxopropanoate.
Spectroscopic Data
The structural features of ethyl 3-oxopropanoate, including its tautomeric forms, can be elucidated using various spectroscopic techniques.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, distinct signals are observed for both the keto and enol tautomers.
-
Keto Form:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet for the methylene (B1212753) protons (-OCH₂-) of the ethyl group.
-
A singlet for the α-methylene protons (-COCH₂CO-).
-
A singlet for the formyl proton (-CHO).
-
-
Enol Form:
-
A triplet for the methyl protons (-CH₃) of the ethyl group.
-
A quartet for the methylene protons (-OCH₂-) of the ethyl group.
-
A singlet for the vinylic proton (=CH-).
-
A broad singlet for the enolic hydroxyl proton (-OH), often shifted downfield due to hydrogen bonding.[5]
-
The ratio of the integrals of the signals corresponding to the keto and enol forms can be used to determine the equilibrium composition. For many ethyl 3-oxo-alkanoates, the keto-enol ratio can vary, for example, from 1:1 to 10:1 depending on the substituent.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum also shows two sets of signals for the tautomers.
-
Keto Form: Signals for the ester carbonyl carbon, the ketonic carbonyl carbon, the α-methylene carbon, the formyl carbon, and the two carbons of the ethyl group. The carbonyl carbons are typically found in the 160-200 ppm region.[6]
-
Enol Form: Signals for the ester carbonyl carbon, the two vinylic carbons (one bearing the hydroxyl group and the other being part of the double bond), and the two carbons of the ethyl group.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides characteristic absorption bands for the functional groups present.
-
C=O stretching (ester): A strong absorption band around 1735-1750 cm⁻¹.[7]
-
C=O stretching (ketone): A strong absorption band around 1715-1725 cm⁻¹.[7]
-
O-H stretching (enol): A broad band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group.[7]
-
C=C stretching (enol): An absorption band around 1600-1650 cm⁻¹.[7]
-
C-O stretching (ester): Strong bands in the 1000-1300 cm⁻¹ region.[7]
Experimental Protocols
Synthesis of Ethyl 3-oxopropanoate via Claisen Condensation
A common method for the synthesis of β-keto esters like ethyl 3-oxopropanoate is the Claisen condensation. This reaction involves the base-catalyzed condensation of two ester molecules. In the case of ethyl 3-oxopropanoate, this would typically involve the reaction of ethyl formate (B1220265) with ethyl acetate (B1210297).
Materials:
-
Sodium ethoxide
-
Ethyl acetate
-
Ethyl formate
-
Anhydrous ethanol (as solvent)
-
Diethyl ether
-
Aqueous acid (e.g., dilute HCl or H₂SO₄) for workup
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of ethyl acetate and ethyl formate is added dropwise to the stirred sodium ethoxide solution at a controlled temperature (often at or below room temperature).
-
After the addition is complete, the reaction mixture is stirred for a specified period, sometimes with gentle heating, to drive the reaction to completion.
-
The reaction mixture is then cooled and poured into a mixture of ice and aqueous acid to neutralize the base and protonate the enolate product.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over a suitable drying agent, and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure ethyl 3-oxopropanoate.[8][9]
References
- 1. 3-Oxo-propionic acid ethyl ester | C5H8O3 | CID 11029806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 3-oxopropanoate [chembk.com]
- 3. ETHYL 3-CYCLOPROPYL-3-OXO-PROPANOATE [chembk.com]
- 4. Ethyl 3-oxopropanoate | CAS#:34780-29-5 | Chemsrc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. m.youtube.com [m.youtube.com]
